An In-depth Technical Guide to Formyl-Methylbenzoic Acid Methyl Esters: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to Formyl-Methylbenzoic Acid Methyl Esters: Synthesis, Characterization, and Applications in Drug Discovery
A Senior Application Scientist's Perspective on a Versatile Class of Building Blocks
This guide provides an in-depth technical exploration of formyl-methylbenzoic acid methyl esters, a class of organic compounds with significant potential in medicinal chemistry and drug development. Due to the limited availability of specific data for 2-formyl-5-methylbenzoic acid methyl ester, this document will focus on its closely related and more extensively characterized isomer, Methyl 5-formyl-2-methylbenzoate (CAS No. 675148-96-6) . The synthesis of the precursor acid, 5-formyl-2-methylbenzoic acid (CAS No. 105650-34-8) , will also be detailed, providing a foundational understanding for accessing this family of molecules. Furthermore, a comparative discussion on the expected properties and spectroscopic signatures of various isomers will be presented to aid researchers in the identification and utilization of these valuable synthetic intermediates.
Introduction: The Strategic Importance of Bifunctional Scaffolds
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Bifunctional molecules, those possessing two distinct reactive functional groups, serve as invaluable building blocks, enabling rapid diversification and the construction of extensive compound libraries. Formyl-methylbenzoic acid methyl esters, characterized by the presence of both an aldehyde and a methyl ester group on a methylated benzene ring, epitomize this principle. The aldehyde functionality provides a handle for a myriad of carbon-carbon and carbon-nitrogen bond-forming reactions, while the methyl ester can be readily hydrolyzed or converted to amides, offering another point for molecular elaboration. This dual reactivity makes these compounds attractive starting materials for the synthesis of a wide range of heterocyclic and polyfunctionalized molecules with potential therapeutic applications.[1][2]
The strategic placement of the methyl group on the aromatic ring can also significantly influence the physicochemical and pharmacological properties of the final compounds. The methyl group can impact metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles through steric and electronic effects.[3] This guide will delve into the practical aspects of working with these versatile scaffolds, from their synthesis and purification to their detailed characterization.
Nomenclature and Physicochemical Properties
A clear understanding of the nomenclature of these isomers is crucial for unambiguous communication in a research setting. The primary focus of this guide, Methyl 5-formyl-2-methylbenzoate , is also known by the following synonyms:
-
Benzoic acid, 5-formyl-2-methyl-, methyl ester
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. Below is a table summarizing the key properties of Methyl 5-formyl-2-methylbenzoate and its precursor acid.
| Property | Methyl 5-formyl-2-methylbenzoate | 5-Formyl-2-methylbenzoic acid |
| CAS Number | 675148-96-6 | 105650-34-8[4] |
| Molecular Formula | C₁₀H₁₀O₃ | C₉H₈O₃[4] |
| Molecular Weight | 178.18 g/mol | 164.16 g/mol [4] |
| Appearance | Expected to be a solid | Solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Soluble in polar organic solvents and aqueous base |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatibles. | Store in a cool, dry, well-ventilated area away from incompatibles. |
Synthesis and Mechanistic Considerations
The synthesis of formyl-methylbenzoic acid methyl esters can be approached in a logical, stepwise manner, typically involving the formylation of a methylated benzoic acid derivative followed by esterification, or vice versa. Here, we present a validated protocol for the synthesis of the precursor, 5-formyl-2-methylbenzoic acid, and its subsequent esterification to yield Methyl 5-formyl-2-methylbenzoate.
Synthesis of 5-Formyl-2-methylbenzoic acid
The introduction of a formyl group onto an activated aromatic ring can be achieved through various methods. A common and effective approach involves the Duff reaction or related formylation procedures.
Experimental Protocol: Synthesis of 5-Formyl-2-methylbenzoic acid
This protocol is based on general procedures for the formylation of activated aromatic compounds.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methylbenzoic acid (1 equivalent).
-
Solvent and Reagent Addition: Add trifluoroacetic acid as the solvent. Cool the mixture to 0 °C in an ice bath.
-
Formylating Agent: Slowly add hexamethylenetetramine (urotropine) (2-5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (around 80-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., HCl) and stir for 1-2 hours to hydrolyze the intermediate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 5-formyl-2-methylbenzoic acid by column chromatography on silica gel or by recrystallization.
Causality and Experimental Choices:
-
Trifluoroacetic acid serves as both a solvent and a catalyst, promoting the formylation reaction.
-
Hexamethylenetetramine is the formylating agent in this Duff-like reaction. The reaction proceeds through the formation of an iminium ion intermediate which is then hydrolyzed to the aldehyde.
-
Acidic work-up is crucial for the hydrolysis of the initial adduct to reveal the aldehyde functionality.
Synthesis of Methyl 5-formyl-2-methylbenzoate
The esterification of the carboxylic acid can be readily achieved using standard methods such as Fischer esterification.[5]
Experimental Protocol: Fischer Esterification of 5-Formyl-2-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-formyl-2-methylbenzoic acid (1 equivalent) in an excess of methanol.[6]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude Methyl 5-formyl-2-methylbenzoate by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Self-Validating System and Trustworthiness:
The progress of both synthetic steps should be meticulously monitored by TLC. The final product's identity and purity should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, as detailed in the following section.
Spectroscopic Characterization and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The proton NMR spectrum provides valuable information about the electronic environment and connectivity of protons in a molecule. For Methyl 5-formyl-2-methylbenzoate, we would expect to see distinct signals for the aromatic protons, the methyl ester protons, the ring methyl protons, and the aldehyde proton.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5-10.5 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on the coupling constants. Their chemical shifts will be influenced by the electron-withdrawing aldehyde and ester groups, and the electron-donating methyl group.
-
Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
-
Ring Methyl Protons (-CH₃): A singlet around δ 2.3-2.6 ppm.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbons: The aldehyde and ester carbonyl carbons will be the most downfield signals, typically in the range of δ 190-200 ppm for the aldehyde and δ 165-175 ppm for the ester.
-
Aromatic Carbons: The six aromatic carbons will appear in the δ 120-150 ppm region. The carbon attached to the formyl group and the carbon attached to the ester group will be the most downfield among the aromatic signals.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.
-
Ring Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.
Comparative Analysis of Isomers: The precise chemical shifts and coupling patterns in the ¹H NMR spectrum are highly sensitive to the substitution pattern on the aromatic ring. By comparing the spectra of different isomers, one can definitively assign the structure. For instance, the coupling constants between adjacent aromatic protons can help determine their relative positions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For Methyl 5-formyl-2-methylbenzoate (MW = 178.18), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 178.
Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃, 31 Da) to give a peak at m/z 147, and the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da) to give a peak at m/z 119.[7] The presence of the formyl and methyl groups will lead to additional characteristic fragmentation pathways.
Applications in Drug Discovery and Medicinal Chemistry
Formyl-methylbenzoic acid methyl esters are versatile intermediates in the synthesis of biologically active molecules. The aldehyde group can be readily transformed into a variety of functional groups, serving as a linchpin for the construction of diverse molecular scaffolds.
Diagram of Synthetic Utility:
Caption: Synthetic transformations of formyl-methylbenzoic acid methyl esters.
These transformations allow for the introduction of a wide array of substituents and the construction of complex heterocyclic systems, which are prevalent in many approved drugs. For example, these building blocks can be utilized in the synthesis of isoquinolones, phthalazines, and other nitrogen-containing heterocycles that are known to exhibit a broad range of pharmacological activities.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling formyl-methylbenzoic acid methyl esters and their precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place.[8][9][10]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While a comprehensive dataset for 2-formyl-5-methylbenzoic acid methyl ester remains to be fully elucidated in publicly accessible literature, a thorough understanding of its isomers, such as Methyl 5-formyl-2-methylbenzoate, provides a robust framework for its synthesis, characterization, and application. The synthetic versatility of the formyl and methyl ester functionalities, coupled with the modulating effect of the methyl group on the aromatic core, makes this class of compounds highly valuable for researchers in drug discovery and organic synthesis. This guide has provided a detailed, technically grounded overview, empowering scientists to confidently incorporate these bifunctional building blocks into their research programs.
References
- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
-
Hekserij.nl. (n.d.). Methyl benzoate Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Formyl-2-methoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]
-
Yao, X. et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]
-
brainly.com. (2024). Look at the mass spectrum of methyl benzoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Semantic Scholar. (2022). ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 2-methyl benzoate. Retrieved from [Link]
-
The Role of Methyl 2-formylbenzoate in Modern Chemical Synthesis. (2026). Retrieved from [Link]
-
UNIMAS Institutional Repository. (2021). Methyl-2-formyl benzoate : A Review of Synthesis and Applications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Formyl-2-methylbenzoic acid | 105650-34-8 [chemicalbook.com]
- 5. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 6. Methyl 5-formyl-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. brainly.com [brainly.com]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. durhamtech.edu [durhamtech.edu]
